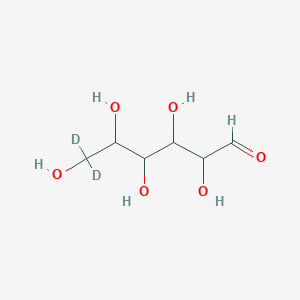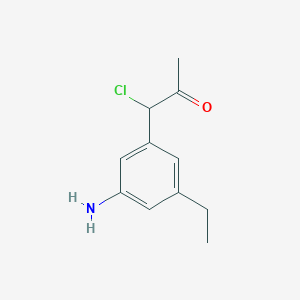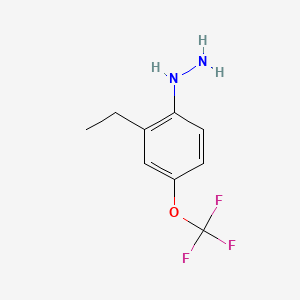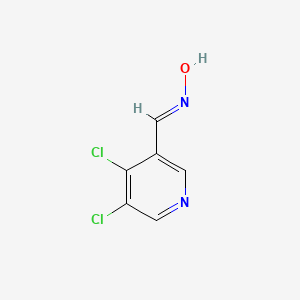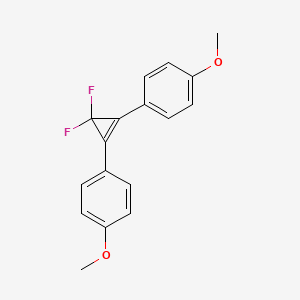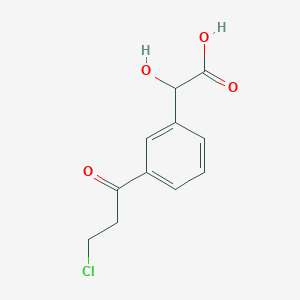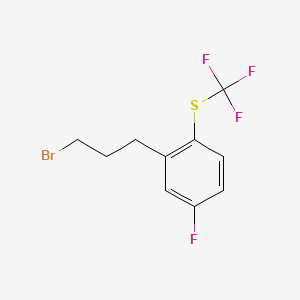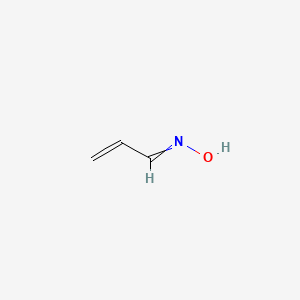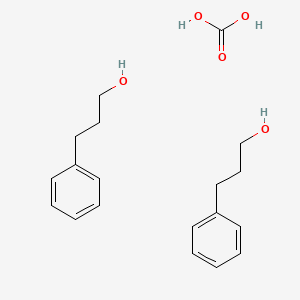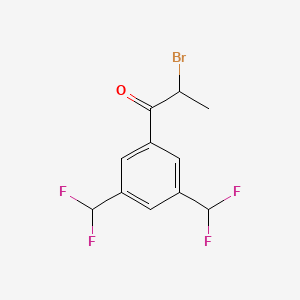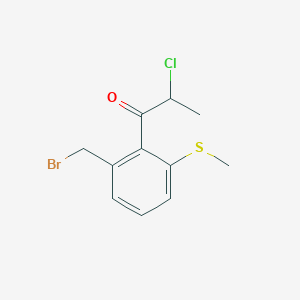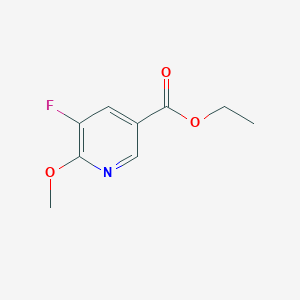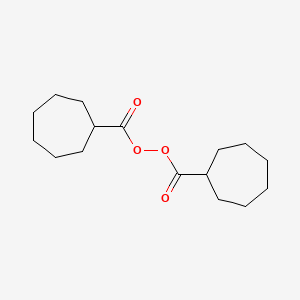![molecular formula C10H8BClN2O2 B14072592 (3-Chloro-[2,4'-bipyridin]-5-yl)boronic acid](/img/structure/B14072592.png)
(3-Chloro-[2,4'-bipyridin]-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-[2,4’-bipyridin]-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a bipyridine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-[2,4’-bipyridin]-5-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a halogenated bipyridine derivative and a boronic acid or boronate ester. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production of (3-Chloro-[2,4’-bipyridin]-5-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-[2,4’-bipyridin]-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding bipyridine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the bipyridine scaffold .
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted bipyridine derivatives. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
(3-Chloro-[2,4’-bipyridin]-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Chloro-[2,4’-bipyridin]-5-yl)boronic acid involves its ability to form stable complexes with various metal ions. This property is exploited in catalysis and coordination chemistry. The boronic acid group can also interact with biological molecules, potentially inhibiting enzymes or modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
(2,4’-Bipyridin)-5-ylboronic acid: Lacks the chlorine substituent, which may affect its reactivity and applications.
(3-Bromo-[2,4’-bipyridin]-5-yl)boronic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity patterns.
(3-Methyl-[2,4’-bipyridin]-5-yl)boronic acid: Contains a methyl group instead of chlorine, which can influence its chemical behavior
Uniqueness
The presence of the chlorine atom in (3-Chloro-[2,4’-bipyridin]-5-yl)boronic acid imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations while maintaining the integrity of the bipyridine scaffold sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H8BClN2O2 |
|---|---|
Molecular Weight |
234.45 g/mol |
IUPAC Name |
(5-chloro-6-pyridin-4-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H8BClN2O2/c12-9-5-8(11(15)16)6-14-10(9)7-1-3-13-4-2-7/h1-6,15-16H |
InChI Key |
DHINSLPQJTXKIB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C2=CC=NC=C2)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


